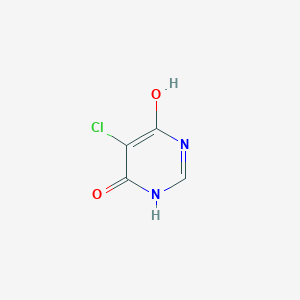

5-Chloropyrimidine-4,6-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloropyrimidine-4,6-diol is a chemical compound with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a chlorine atom at the 5th position and hydroxyl groups at the 4th and 6th positions on the pyrimidine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-4,6-diol typically involves the chlorination of pyrimidine derivatives followed by hydroxylation. One common method includes the reaction of 5-chloropyrimidine with aqueous sodium hydroxide under controlled conditions to introduce the hydroxyl groups at the 4th and 6th positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine derivatives. The process generally includes chlorination, followed by selective hydroxylation, and purification steps to achieve the desired purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloropyrimidine-4,6-diol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5th position can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.

Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Chloropyrimidine-4,6-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloropyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-Bromopyrimidine-4,6-diol: Similar structure but with a bromine atom instead of chlorine.

5-Iodopyrimidine-4,6-diol: Contains an iodine atom at the 5th position.

5-Fluoropyrimidine-4,6-diol: Features a fluorine atom at the 5th position.

Uniqueness: 5-Chloropyrimidine-4,6-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets .

Biologische Aktivität

5-Chloropyrimidine-4,6-diol is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H3ClN2O2 and a molecular weight of approximately 162.53 g/mol. The compound features a chlorine atom at the fifth position and hydroxyl groups at the fourth and sixth positions of the pyrimidine ring. Its structural characteristics influence its biological activity significantly.

Biological Activities

The biological activities of this compound have been primarily investigated in the context of antimicrobial and antiviral properties. Below are some key findings regarding its biological activity:

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity, particularly against RNA viruses. The mechanism is thought to involve interference with viral replication processes. For instance, studies have shown that related pyrimidine derivatives can inhibit viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication .

Antimicrobial Effects

In addition to antiviral properties, this compound has been studied for its antimicrobial effects. It may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that its activity may be linked to:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.

- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows for incorporation into nucleic acids, potentially disrupting normal synthesis pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful. Below is a summary table highlighting key structural features and biological activities.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 5 | Antiviral and antimicrobial properties |

| 5-Fluoropyrimidine-4,6-diol | Fluorine at position 5 | Strong antiviral activity against RNA viruses |

| 2-Amino-5-chloropyrimidine-4,6-diol | Amino group at position 2 | Enhanced biological activity due to amino substitution |

| 2-Amino-4-hydroxypyrimidine | Hydroxyl group at position 4 | Lower lipophilicity; potential for different pharmacokinetics |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Screening : A study assessed various pyrimidine derivatives for their ability to inhibit viral replication. The results indicated that compounds similar to this compound exhibited varying degrees of antiviral efficacy against different RNA viruses .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of halogenated pyrimidines. The findings suggested that this compound could inhibit the growth of specific bacterial strains in vitro.

- Mechanistic Studies : Investigations into the mechanisms revealed that related compounds could disrupt nucleic acid synthesis by mimicking nucleobases, leading to impaired replication processes in both bacterial and viral systems .

Eigenschaften

CAS-Nummer |

1193-56-2 |

|---|---|

Molekularformel |

C4H3ClN2O2 |

Molekulargewicht |

146.53 g/mol |

IUPAC-Name |

5-chloro-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |

InChI-Schlüssel |

WWXOASYAWAXCPN-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(C(=O)N1)Cl)O |

Kanonische SMILES |

C1=NC(=O)C(C(=O)N1)Cl |

Key on ui other cas no. |

1193-56-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.